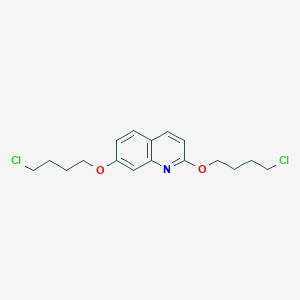

2,7-Bis(4-chlorobutoxy)quinoline

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 2,7-Bis(4-chlorobutoxy)quinoline is represented by the InChI code: 1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2 . It has a molecular weight of 342.26 .Physical And Chemical Properties Analysis

This compound has a melting point of 71-73°C . It’s also noted that the compound exhibits low acute toxicity and is considered safe for laboratory use.Wissenschaftliche Forschungsanwendungen

Anticancer Studies

A novel compound related to 2,7-Bis(4-chlorobutoxy)quinoline, bearing a tri-quinoline moiety, was synthesized and found to exhibit higher cytotoxicity in human cervical cancer cell lines (HeLa) than human breast cancer cell lines (MCF7) (Gayathri et al., 2017).

Development of Potential Boron-Based Inhibitors

A study demonstrated a palladium-catalyzed C-4 borylation of chloroquinolines, leading to the synthesis of potential boron-based inhibitors for homeodomain interacting protein kinase 2 (HIPK2), highlighting its application in biomedical research (Das et al., 2022).

Synthesis of Novel Quinoline Derivatives

Research focused on the synthesis of a new type of halomethylquinoline, leading to novel and structurally intriguing quinoline derivatives, with significant in vitro anti-tubercular and anti-bacterial activities (Li et al., 2019).

Antibacterial and Antituberculosis Properties

New series of quinoline derivatives were synthesized, showing promising antibacterial and antituberculosis activities, highlighting the potential of such compounds in treating infectious diseases (Eswaran et al., 2010).

Adjuvantic Activity

A bis-quinoline compound was found to have significant adjuvantic activity in mice, suggesting its potential use in vaccine development and immunotherapy (Ukani et al., 2012).

Ethylene Polymerization Catalysis

Bis(o-hydroxyphenyl)quinolines were synthesized and used in ethylene polymerization catalysis, showcasing an application in polymer science (Nifant’ev et al., 2013).

Antileishmanial Activity

A one-pot synthesis of novel bis-quinolines demonstrated significant antileishmanial activity, offering potential in the development of new treatments for leishmaniasis (Palit et al., 2009).

Molecular Structure Studies

The molecular structure and protonation trends of quinoline derivatives were investigated, providing insights into the structural characteristics of such compounds (Dyablo et al., 2016).

Eigenschaften

IUPAC Name |

2,7-bis(4-chlorobutoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMDXIUAHHJECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)OCCCCCl)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)

![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)

![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)

![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)

![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)

![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)